3-Chloro-4-(hydroxymethyl)phenylboronic acid

Suzuki-Miyaura Coupling Physicochemical Properties Drug Discovery

Procure 3-Chloro-4-(hydroxymethyl)phenylboronic acid (CAS 1190875-60-5) directly for your medicinal chemistry pipeline. Its distinctive 3-chloro-4-(hydroxymethyl) substitution pattern yields a LogD of 1.322 and pKa of 8.64, critically impacting solubility and binding in anti-tubercular SAR. Use this specific isomer as a Suzuki coupling partner where the 3-chloro-4-formyl analog is synthetically incompatible, leveraging the protected alcohol handle for precise downstream functionalization in chorismate mutase inhibitor programs.

Molecular Formula C7H8BClO3
Molecular Weight 186.4 g/mol
CAS No. 1190875-60-5
Cat. No. B1430783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(hydroxymethyl)phenylboronic acid
CAS1190875-60-5
Molecular FormulaC7H8BClO3
Molecular Weight186.4 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)CO)Cl)(O)O
InChIInChI=1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2
InChIKeyGPDIABAAAASRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(hydroxymethyl)phenylboronic acid (CAS 1190875-60-5): Sourcing Guide for Differentiated Suzuki Coupling and Biological Research


3-Chloro-4-(hydroxymethyl)phenylboronic acid (CAS 1190875-60-5) is a bifunctional arylboronic acid bearing a chlorine atom at the meta-position and a hydroxymethyl group at the para-position relative to the boronic acid functionality [1]. This compound is primarily utilized as a versatile building block in Suzuki-Miyaura cross-coupling reactions and as a synthetic precursor in medicinal chemistry, notably for the development of anti-tubercular agents targeting Mycobacterium tuberculosis chorismate mutase .

Why 3-Chloro-4-(hydroxymethyl)phenylboronic acid Procurement Requires Precise Specification: Limitations of Simple Substitution


Simple substitution with other chloro-hydroxymethyl phenylboronic acid isomers or analogs lacking the precise ortho-substitution pattern can lead to significant variations in physicochemical properties, such as altered LogD (1.322 at pH 5.5), pKa (8.64), and hydrogen bonding capacity (3 H donors) [1]. These differences critically impact compound solubility, partition behavior, and reactivity in both synthetic and biological applications. Furthermore, the specific substitution pattern governs the compound's utility in targeted inhibitor design, as evidenced by its distinct application profile versus related isomers in anti-tubercular drug discovery .

Quantitative Differentiators for 3-Chloro-4-(hydroxymethyl)phenylboronic acid vs. Analogous Boronic Acids


3-Chloro-4-(hydroxymethyl)phenylboronic Acid Exhibits Reduced Lipophilicity Compared to Non-Chlorinated Analog

The presence of the chlorine atom in 3-Chloro-4-(hydroxymethyl)phenylboronic acid reduces its lipophilicity relative to the non-halogenated analog 4-(hydroxymethyl)phenylboronic acid [1].

Suzuki-Miyaura Coupling Physicochemical Properties Drug Discovery

3-Chloro-4-(hydroxymethyl)phenylboronic Acid Presents a Divergent Synthetic Handle Compared to the 3-Chloro-4-formylphenylboronic Acid Analog

The hydroxymethyl group (-CH2OH) in the target compound serves as a protected alcohol or a handle for further functionalization (e.g., oxidation to aldehyde or carboxylic acid, activation for nucleophilic substitution) . In contrast, the 3-chloro-4-formylphenylboronic acid analog (CAS 1072952-53-4) contains a formyl group (-CHO), which requires different and often incompatible protection strategies during multi-step syntheses [1].

Suzuki-Miyaura Coupling Organic Synthesis Bioconjugation

The Ortho-Chloro Substituent Modulates Electronic Properties and Hydrogen Bonding Capacity Relative to the 3-Chloro-2-hydroxymethyl Isomer

The position of the chlorine and hydroxymethyl groups relative to the boronic acid moiety influences the compound's electronic character and hydrogen bonding network [1]. 3-Chloro-4-(hydroxymethyl)phenylboronic acid (target) has 3 hydrogen bond donors and 3 acceptors [2]. The isomer 3-chloro-2-(hydroxymethyl)phenylboronic acid has a different hydrogen bonding count and a different calculated LogP (-0.4879) .

Suzuki-Miyaura Coupling Physical Organic Chemistry Reactivity Tuning

3-Chloro-4-(hydroxymethyl)phenylboronic Acid Enables a Specific Anti-Tubercular Drug Discovery Application Not Shared by Simple Phenylboronic Acid Analogs

3-Chloro-4-(hydroxymethyl)phenylboronic acid is specifically utilized as a key building block for the synthesis of inhibitors targeting Mycobacterium tuberculosis H37Rv chorismate mutase, an essential enzyme for bacterial survival . This application is not a generic property of phenylboronic acid; simpler analogs lack the specific substitution pattern required for optimal binding and inhibition.

Medicinal Chemistry Antitubercular Agents Inhibitor Design

Optimal Procurement Scenarios for 3-Chloro-4-(hydroxymethyl)phenylboronic acid Based on Evidence


Medicinal Chemistry: Synthesis of Anti-Tubercular Chorismate Mutase Inhibitors

Procure 3-Chloro-4-(hydroxymethyl)phenylboronic acid for the targeted synthesis of inhibitors against Mycobacterium tuberculosis H37Rv chorismate mutase, leveraging its established role as a precursor in this specific drug discovery pathway .

Organic Synthesis: Suzuki-Miyaura Cross-Coupling Requiring a Hydroxymethyl-Functionalized Arylboronic Acid

Select this compound when a Suzuki coupling partner with a protected alcohol (hydroxymethyl) handle and moderate lipophilicity (LogD 1.322) is required for subsequent functionalization steps, where the 3-chloro-4-formyl analog is incompatible with the synthetic sequence [1].

Chemical Biology: Probing Structure-Activity Relationships (SAR) in Boronic Acid-Dependent Binding Events

Use this compound in SAR studies to investigate the influence of the 3-chloro and 4-hydroxymethyl substitution pattern on target binding affinity and selectivity, especially where comparisons with isomers (e.g., 3-chloro-2-hydroxymethyl) are needed to map the chemical space .

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